molecular formula C19H20N2O3 B6536423 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide CAS No. 1058203-76-1

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B6536423
CAS No.: 1058203-76-1
M. Wt: 324.4 g/mol
InChI Key: XIRIYOQNXOZSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide, also known as N-(1-acetyl-6-indol-3-yl)-2-(2-methylphenoxy)acetamide, is an indole-based compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and other compounds in the body. In addition, it has been studied for its ability to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds.

Mechanism of Action

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters and other compounds in the body. Inhibition of MAO can lead to increased concentrations of these compounds in the body, which may be beneficial in the treatment of a variety of neurological and psychiatric conditions.
Biochemical and Physiological Effects
This compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide has been studied for its potential to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds. In addition, it has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and other compounds in the body. Inhibition of MAO can lead to increased concentrations of these compounds in the body, which may be beneficial in the treatment of a variety of neurological and psychiatric conditions.

Advantages and Limitations for Lab Experiments

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide is a relatively stable compound that can be synthesized in the laboratory using a variety of methods. It has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and other compounds in the body. In addition, it has been studied for its ability to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds. One of the main advantages of using this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide in laboratory experiments is that it is relatively non-toxic, making it suitable for use in a variety of biological systems. However, one of the main limitations of using this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and other compounds in the body. In addition, it has been studied for its ability to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds. Future research into this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide could focus on its potential use in the treatment of neurological and psychiatric conditions, such as depression and anxiety. In addition, further research into its mechanism of action and its effects on other enzymes involved in the metabolism of neurotransmitters and other compounds could be beneficial. Finally, further research into the pharmacokinetics and pharmacodynamics of this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide could be beneficial in understanding its potential therapeutic applications.

Synthesis Methods

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide can be synthesized using a variety of methods. One of the most commonly used methods is a reaction between an indole and a 2-methylphenoxyacetyl chloride. This reaction is typically carried out at room temperature in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction is usually monitored using thin-layer chromatography.

Scientific Research Applications

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters and other compounds in the body, and its inhibition may be beneficial in the treatment of a variety of neurological and psychiatric conditions. In addition, this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide has been studied for its ability to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-3-4-6-18(13)24-12-19(23)20-16-8-7-15-9-10-21(14(2)22)17(15)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRIYOQNXOZSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.